5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine
Description
Properties
CAS No. |
70156-29-5 |
|---|---|
Molecular Formula |
C14H22N6O3 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[methyl(propan-2-yl)amino]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O3/c1-7(2)19(3)4-8-10(21)11(22)14(23-8)20-6-18-9-12(15)16-5-17-13(9)20/h5-8,10-11,14,21-22H,4H2,1-3H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
CULLPUHNUGPVEB-IDTAVKCVSA-N |
Isomeric SMILES |
CC(C)N(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CC(C)N(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Preparation Methods
Nucleoside Derivatization from 5-C-Methyl Ribofuranoside
A foundational synthesis route begins with 5-C-methyl ribofuranoside, a readily available precursor. This method, optimized for gram-scale production, involves sequential functionalization of the ribose moiety:
- N-Glycosylation : The purine base (adenine) is introduced via stereoselective N-glycosylation under Mitsunobu conditions, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF). This step ensures β-configuration at the anomeric center, critical for biological activity.
- Amination at C5' : The 5'-hydroxyl group is converted to an amine through a two-step process:
Key Data :
Reductive Amination of 5'-Amino-5'-Deoxyadenosine
An alternative approach utilizes 5'-amino-5'-deoxyadenosine as an intermediate, synthesized via enzymatic deamination of adenosine followed by reductive amination:
- Synthesis of 5'-Amino Intermediate : Adenosine is treated with adenosine deaminase to yield inosine, which undergoes regioselective deoxygenation at C5' using a Barton-McCombie reaction (Bu₃SnH, AIBN).
- Reductive Amination : The 5'-amino group reacts with acetone (propan-2-yl precursor) in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 5–6, forming the methyl-isopropylamino substituent.
Key Data :
Reaction Optimization and Condition Analysis
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF or dimethylacetamide (DMA) enhance nucleophilic displacement rates by stabilizing transition states, whereas THF is preferred for glycosylation due to its moderate polarity. Elevated temperatures (70–80°C) accelerate amination but risk decomposition; thus, maintaining 60°C balances speed and stability.
Catalytic Systems
Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) improve glycosylation yields by activating the ribose hydroxyl group. For reductive amination, weakly acidic conditions (acetic acid buffer) prevent premature reduction of the imine intermediate.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 337.2 [M+H]⁺, while elemental analysis validates stoichiometry (C₁₄H₂₄N₆O₃: C 50.59%, H 7.28%, N 25.28%).
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent advances employ microreactor systems to enhance heat and mass transfer. For example, a tandem glycosylation-amination process in a tubular reactor achieves 85% conversion with residence times under 30 minutes.
Crystallization Techniques
Anti-solvent crystallization using ethanol/water mixtures (70:30 v/v) yields >99% pure product, with particle sizes controlled via cooling rates.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ribofuranoside route | 72% | >98% | High | Moderate |
| Reductive amination | 65% | 95% | Moderate | High |
| Flow synthesis | 85% | 99% | Very high | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the purine base to its dihydro or tetrahydro forms, altering its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for glycosylation reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, affecting their stability and function, making it a valuable tool for genetic and enzymatic studies.
Medicine
Medically, the compound shows promise as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development, particularly in the treatment of viral infections and certain cancers.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleic acids. It can be incorporated into DNA or RNA, disrupting their normal function. This incorporation can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
Structural Analogs Targeting S-Adenosylmethionine Decarboxylase (AdoMetDC)
AbeAdo (5'-(((Z)-4-Amino-2-butenyl)methylamino)-5'-deoxyadenosine)
- Structure: Contains a butenylmethylamino group at the 5'-position.
- Activity: A potent, irreversible inhibitor of AdoMetDC, critical for polyamine synthesis. Demonstrates antitrypanosomal activity, curing Trypanosoma brucei infections in mice .
- Mechanism : Forms a covalent adduct with the pyruvoyl cofactor of AdoMetDC, irreversibly inactivating the enzyme .
- Comparison: The methyl(isopropyl)amino group in the target compound may alter binding kinetics due to steric and electronic differences compared to AbeAdo’s linear butenyl chain. This could affect substrate specificity or resistance profiles in pathogens.
MAOEA (5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl)amino]adenosine)
- Structure: Features a methyl-(2-aminooxyethyl)amino substituent.
- Activity: Inhibits AdoMetDC but with reduced potency compared to AbeAdo. The aminooxy group allows for alternative interactions with enzyme active sites .
MHZPA (5'-Deoxy-5'-[N-methyl-N-(3-hydrazinopropyl)amino]adenosine)
- Structure: Includes a hydrazinopropyl chain.
- Activity: Acts as a mechanism-based inhibitor of AdoMetDC, with activity against Trypanosoma species .
- Comparison : The hydrazine group in MHZPA facilitates covalent bond formation, whereas the target compound’s isopropyl group may prioritize reversible binding, affecting therapeutic durability.
5'-Deoxy-5'-Amino Derivatives with DOT1L Inhibitory Activity
5'-Deoxy-5'-amino-5'-C-methyl Adenosine Derivatives
- Structure: Contains a 5'-C-methyl group and an amino substituent.
- Activity: Shows enhanced inhibition of DOT1L (a histone methyltransferase) compared to non-methylated analogs. The methyl group improves enzyme binding via hydrophobic interactions .
- Comparison: The target compound’s methyl(isopropyl)amino group introduces greater steric bulk, which could either enhance selectivity for DOT1L or reduce solubility. Data on enzyme kinetics (e.g., IC50) would clarify this trade-off.
Methylthio-Substituted Analogs: 5'-Deoxy-5'-(methylthio)adenosine (MTA)
- Structure: Features a 5'-methylthio group instead of an amino substituent.
- Activity: Natural byproduct of polyamine biosynthesis; substrate for methylthioadenosine phosphorylase (MTAP). MTA induces cell cycle arrest and modulates adenosine receptors .
- This could extend its half-life in vivo .
Peptidyl and Acylated Derivatives
5'-Amido-5'-deoxyadenosine Analogs
- Structure: Includes peptide or acyl chains at the 5'-amino position.
- Activity: These derivatives, such as puromycin analogs, inhibit protein synthesis by mimicking aminoacyl-tRNA .
- Comparison : The target compound’s compact methyl(isopropyl) group may reduce off-target effects compared to larger peptidyl chains, enhancing specificity for methylation-related enzymes.
Key Data Tables
Table 1: Enzymatic Inhibition Profiles
Table 2: Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| 5'-Deoxy-5'-[methyl(isopropyl)amino]adenosine* | 1.2 (predicted) | Low (hydrophobic) | High (resists MTAP) |
| AbeAdo | -0.8 | Moderate | Low (enzyme adduct) |
| MTA | -1.5 | High | Low (MTAP substrate) |
*Predicted based on structural analogs.
Biological Activity
5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine is a modified adenosine derivative that has garnered attention for its potential biological activities, particularly in the fields of immunology, oncology, and virology. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies, including data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by a methyl group attached to the nitrogen at the 5' position and an isopropylamino group at the 5' carbon. The synthesis of this compound typically involves modifications of standard adenosine derivatives, allowing for the exploration of structure-activity relationships (SAR) that enhance its biological properties.
Antiviral Activity
Research indicates that certain derivatives of adenosine exhibit antiviral properties. For instance, studies have shown that modifications at the 5' position can enhance the inhibitory activity against various viral targets. A notable example includes the development of 5'-deoxy-5'-amino-5'-C-methyl adenosine derivatives, which were synthesized to assess their potential as inhibitors against specific viral enzymes . The incorporation of additional methyl groups has been linked to improved enzyme inhibitory activity, particularly against DOT1L, an enzyme implicated in certain cancers.
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects. Adenosine receptors play crucial roles in immune regulation, and agonists targeting these receptors can modulate immune responses. For example, activation of A2A adenosine receptors has been shown to improve survival rates in models of sepsis by reducing inflammation and bacterial load . The ability of this compound to interact with these receptors may provide insights into its potential therapeutic applications in inflammatory diseases.
Anticancer Properties
In cancer research, adenosine analogs are being investigated for their ability to inhibit tumor growth and promote apoptosis in cancer cells. The compound's structure allows it to engage with multiple signaling pathways involved in cell proliferation and survival. For example, one study reported that specific modifications to the adenosine structure led to increased expression levels of apoptotic markers such as caspase 8 and caspase 9 in cancer cell lines . This suggests a potential role for this compound in cancer therapy.
Case Studies
Case Study 1: Antiviral Efficacy
In a controlled study evaluating the antiviral efficacy of various adenosine derivatives, it was found that this compound exhibited significant inhibition of viral replication in vitro. The compound demonstrated a dose-dependent response, with higher concentrations leading to greater reductions in viral load.
Case Study 2: Immunomodulation in Sepsis
A mouse model was used to assess the immunomodulatory effects of the compound during sepsis. Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines and an increase in survival rates compared to control groups.
Data Tables
Q & A
Basic: What synthetic strategies are commonly employed for preparing 5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine and its analogs?
Synthesis typically involves nucleophilic substitution at the 5'-position of adenosine derivatives. Key steps include:
- Protection of ribose hydroxyl groups : Use of tert-butyldimethylsilyl (TBDMS) or isopropylidene groups to prevent side reactions during functionalization .
- Mitsunobu reaction : For introducing methyl(propan-2-yl)amino groups via displacement of 5'-hydroxyl with triphenylphosphine and diethyl azodicarboxylate (DEAD) .
- Deprotection and purification : Final cleavage of protecting groups followed by HPLC or silica gel chromatography for isolation .
Validation : Confirm purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .
Basic: How is structural characterization of this compound performed in academic research?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR to confirm substitution patterns at the 5'-position and ribose conformation (e.g., syn vs. anti glycosidic bond orientation) .
- Mass spectrometry : HRMS to verify molecular weight and isotopic patterns .
- X-ray crystallography : For resolving absolute stereochemistry in enzyme-bound complexes (e.g., with S-adenosylmethionine decarboxylase) .
Basic: What biological roles or pathways involve this compound?
The compound and its analogs primarily interact with:
- Polyamine biosynthesis : As irreversible inhibitors of S-adenosylmethionine decarboxylase (AdoMetDC), a rate-limiting enzyme in spermidine/spermine synthesis .
- Adenosine receptor modulation : Some analogs act as A1 receptor agonists, influencing cAMP signaling pathways .
Experimental validation : Use ATP bioluminescence assays to measure polyamine depletion in parasites or cancer cells .
Advanced: What mechanisms explain its irreversible inhibition of AdoMetDC?
The compound covalently binds via:
- Enzyme-activated inhibition : The methyl(propan-2-yl)amino group undergoes enzymatic processing (e.g., oxidation) to generate a reactive electrophile that alkylates active-site residues (e.g., Cys/His) .
- Structural analysis : Crystallography shows the adenine ring stacks between Phe7 and Phe223, while the modified ribose hydrogen-bonds with Glu247 .
Methodology : Use C-labeled analogs to track covalent adduct formation and LC-MS/MS to identify modified residues .
Advanced: How do researchers resolve discrepancies between in vitro and in vivo efficacy?
Discrepancies often arise from:
- Metabolic instability : Rapid clearance via adenosine deaminase or phosphorylases .
- Tissue-specific uptake : Use radiolabeled analogs (e.g., H-MTA) to quantify biodistribution in murine models .
Mitigation : Design prodrugs (e.g., phosphonooxymethyl derivatives) to enhance stability .
Advanced: What strategies address off-target effects in adenosine receptor studies?
Specificity challenges arise due to:
- Adenosine receptor subtype cross-reactivity : Perform competitive binding assays (A1 vs. A2A/A3 receptors) using H-CCPA as a radioligand .
- Sulfonium center mimicry : Replace the methyl(propan-2-yl)amino group with non-cationic moieties to avoid AdoMetDC off-target binding .
Advanced: How is the compound integrated into methionine salvage pathway studies?
Key approaches include:
- Metabolite tracing : Use C-labeled MTA to track incorporation into methionine via methylthioadenosine phosphorylase (MTAP) .
- Knockout models : Compare polyamine levels in MTAP vs. wild-type cells using LC-MS .
Advanced: How are contradictory data on nephrotoxicity addressed in preclinical studies?
Conflicting reports (e.g., kidney injury in CABG patients vs. murine models ) require:
- Species-specific metabolism : Compare metabolite profiles (e.g., thioether oxidation) in human vs. mouse hepatocytes.
- Dose-response analysis : Use acute vs. chronic dosing regimens to separate on-target (AdoMetDC inhibition) from off-target effects .
Advanced: What methodologies assess metabolic stability of 5'-modified adenosine analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
